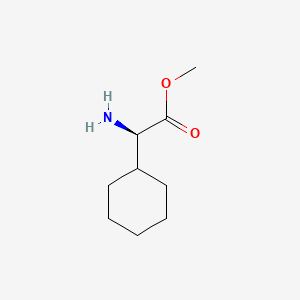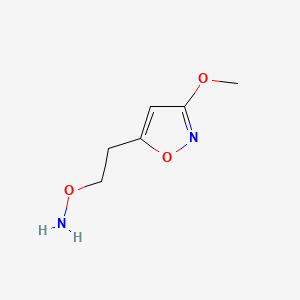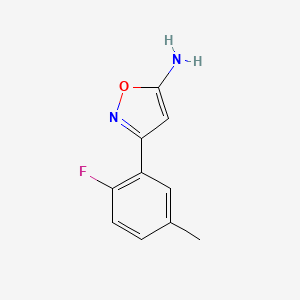
3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine is an organic compound that features a fluorinated aromatic ring and an oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the fluorine atom: This step involves the selective fluorination of the aromatic ring, which can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of 3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxazole moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-5-methylphenyl isocyanate
- 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both a fluorinated aromatic ring and an oxazole moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity.
Propriétés
Formule moléculaire |
C10H9FN2O |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
Clé InChI |
DPYATPYKXFDKRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


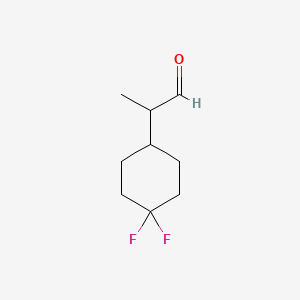
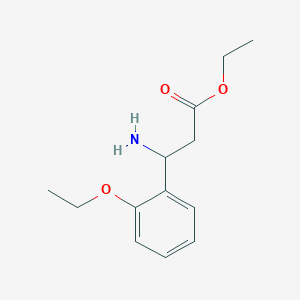
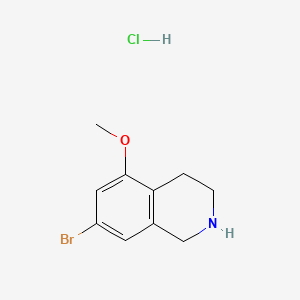

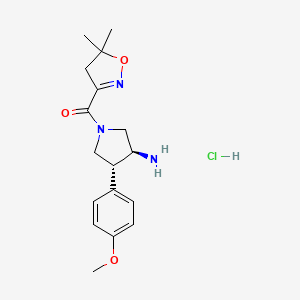
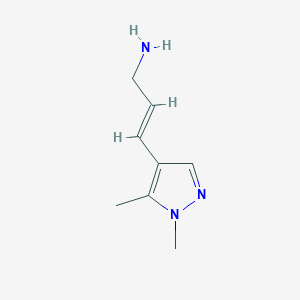
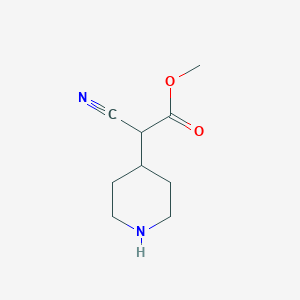
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
![2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)
![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
